(2-[4-(Isopropylsulfonyl)piperazin-1-YL]ethyl)amine
Description
Properties
IUPAC Name |
2-(4-propan-2-ylsulfonylpiperazin-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O2S/c1-9(2)15(13,14)12-7-5-11(4-3-10)6-8-12/h9H,3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNRLEHTEKSUPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCN(CC1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-[4-(Isopropylsulfonyl)piperazin-1-YL]ethyl)amine involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of solid-phase synthesis techniques. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
Types of Reactions
(2-[4-(Isopropylsulfonyl)piperazin-1-YL]ethyl)amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
Central Nervous System Disorders
One of the primary applications of (2-[4-(Isopropylsulfonyl)piperazin-1-YL]ethyl)amine is in the development of pharmacological agents targeting serotonin receptors, particularly the 5-HT1A receptor. Compounds that modulate these receptors are crucial in treating conditions like schizophrenia and depression. Recent studies have shown that derivatives of this compound exhibit enhanced binding affinities toward serotonin receptors, suggesting potential for therapeutic use .
Antitumor Activity
Research indicates that certain derivatives of this compound demonstrate antitumor properties by inhibiting specific kinases involved in cancer progression. For instance, compounds derived from this structure have been evaluated for their efficacy against ATR (ataxia telangiectasia and Rad3-related protein), a kinase implicated in DNA damage response pathways . The optimization of these compounds has resulted in improved selectivity and potency, making them promising candidates for cancer therapies.
Case Study 1: Serotonin Receptor Modulation
A study focused on synthesizing ligands that target the 5-HT1A receptor found that modifications to the isopropylsulfonyl moiety significantly enhanced receptor affinity. The synthesized ligands were tested in vitro, demonstrating promising results with Ki values indicating strong binding affinities (as low as 4.8 nM) compared to parent compounds . This case highlights the potential of this compound derivatives in developing new antidepressants.
Case Study 2: Kinase Inhibition in Cancer Therapy
Another investigation explored the role of this compound derivatives as ATR inhibitors. The study reported that these compounds exhibited over 100-fold selectivity against related kinases, making them suitable for further development as targeted cancer therapies. The research emphasized optimizing structural components to enhance pharmacokinetic properties and therapeutic efficacy .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of (2-[4-(Isopropylsulfonyl)piperazin-1-YL]ethyl)amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Piperazine Ring
The piperazine scaffold is highly modifiable, and substituents critically determine biological activity. Key analogs and their substituents include:
Key Insights :
Pharmacological Activities
Enzyme Inhibition
- AChE Inhibition: Compound 5d () demonstrates IC₅₀ = 7.74 µM against AChE, attributed to its triazine-quinoline core and PAS binding. The target compound’s sulfonyl group may compete for similar binding sites but requires empirical validation.
- p97 ATPase Inhibition: Analogs in –3 (e.g., indole-phenyl derivatives) show nanomolar activity, suggesting ethylamine-piperazine frameworks are critical for ATPase targeting.
Transporter Modulation
Physicochemical Properties
| Property | Target Compound | 2-Fluorophenyl Analog | AChE Inhibitor 5d |
|---|---|---|---|
| Molecular Weight | ~307 g/mol* | ~263 g/mol | 514.2 g/mol |
| CLogP | ~1.5 (estimated) | ~2.8 | 3.2 |
| Hydrogen Bond Acceptors | 5 | 4 | 7 |
*Calculated based on formula C₉H₂₁N₃O₂S.
Key Insights :
- The target compound’s lower CLogP (vs. aryl analogs) suggests improved solubility but reduced membrane permeability.
- Higher hydrogen bond capacity may enhance target engagement in polar active sites.
Biological Activity
(2-[4-(Isopropylsulfonyl)piperazin-1-YL]ethyl)amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : 2-[4-(Isopropylsulfonyl)piperazin-1-yl]ethylamine
- Molecular Formula : C₁₁H₁₈N₂O₂S
- Molecular Weight : 246.34 g/mol
The biological activity of this compound is primarily attributed to its interaction with various protein targets, including kinases involved in cellular signaling pathways. It has been shown to exhibit inhibitory effects on specific kinases, which are crucial for cancer cell proliferation and survival.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the IC₅₀ values obtained from various studies:
These results indicate that the compound is particularly effective against liver cancer (HepG2) and breast cancer (MCF-7) cells.
Mechanistic Insights
The mechanism by which this compound exerts its effects involves the inhibition of key signaling pathways associated with cell growth and apoptosis. For example, it has been reported to sensitize colorectal cancer cells to cisplatin, enhancing the efficacy of this chemotherapeutic agent at lower concentrations compared to traditional dosages .
Study 1: Anticancer Activity
A recent study investigated the anticancer potential of this compound in combination with other chemotherapeutic agents. The results indicated a synergistic effect when used alongside standard treatments, leading to reduced tumor growth in xenograft models .
Study 2: Neuropharmacological Effects
In addition to its anticancer properties, this compound has shown promise in neuropharmacology. It was tested for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary results suggest potential benefits in treating anxiety and depression-related disorders due to its selective affinity for certain serotonin receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
